molecular formula C11H11ClFN3 B1426681 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole CAS No. 1338679-27-8

4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole

Cat. No.: B1426681
CAS No.: 1338679-27-8
M. Wt: 239.67 g/mol
InChI Key: JHJSNZAJMNHZSU-UHFFFAOYSA-N
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Description

4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, an ethyl group, and a fluorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of Functional Groups: The chloromethyl, ethyl, and fluorophenyl groups can be introduced through various substitution reactions. For example, the chloromethyl group can be added via chloromethylation using formaldehyde and hydrochloric acid, while the ethyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group is particularly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted triazoles with different functional groups.

Scientific Research Applications

4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole: Similar structure but lacks the fluorine atom.

    4-(bromomethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl.

    4-(chloromethyl)-5-methyl-1-(3-fluorophenyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

The presence of the chloromethyl, ethyl, and fluorophenyl groups in 4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c1-2-11-10(7-12)14-15-16(11)9-5-3-4-8(13)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSNZAJMNHZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC(=CC=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole

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